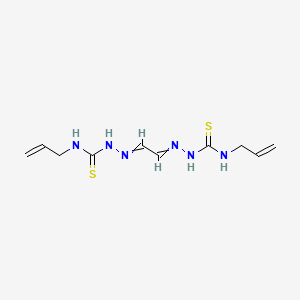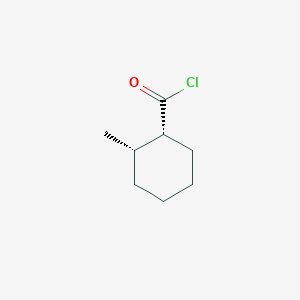![molecular formula C6H6N4O3 B14716845 N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide CAS No. 15352-89-3](/img/structure/B14716845.png)
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide is a chemical compound that belongs to the class of formamides This compound is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide typically involves the reaction of formamide with a pyrimidine derivative. One common method is the reaction of formamide with 2,4-dioxo-1H-pyrimidine-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler formamide derivative with similar structural properties.
Dimethylformamide: A widely used solvent with similar chemical properties.
N,N-dimethylformamide: Another formamide derivative with applications in organic synthesis.
Uniqueness
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide is unique due to its specific pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
15352-89-3 |
|---|---|
Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide |
InChI |
InChI=1S/C6H6N4O3/c11-3-9-8-2-4-1-7-6(13)10-5(4)12/h1-3H,(H,9,11)(H2,7,10,12,13)/b8-2+ |
InChI Key |
CHDKLHSEMZKNNP-KRXBUXKQSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)/C=N/NC=O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C=NNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


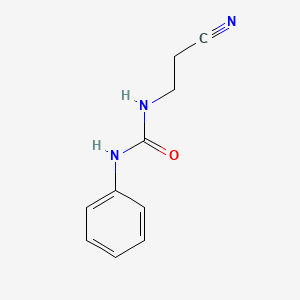


![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)


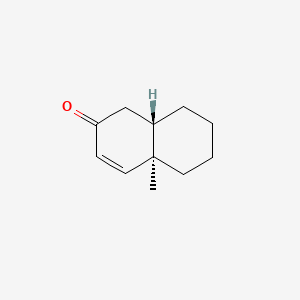
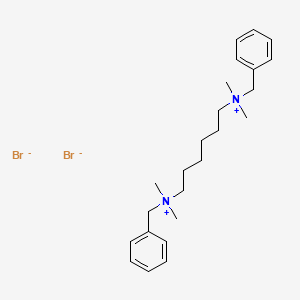
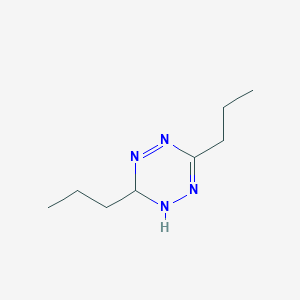
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
